molecular formula C12H24N2O2 B160143 tert-Butyl methyl(piperidin-4-ylmethyl)carbamate CAS No. 138022-04-5

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Cat. No.: B160143
CAS No.: 138022-04-5
M. Wt: 228.33 g/mol
InChI Key: ZREUHPKGCXOWCK-UHFFFAOYSA-N
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Description

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(piperidin-4-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is unique due to its methyl group on the piperidine ring, which influences its chemical reactivity and biological activity . This structural difference makes it more suitable for specific applications compared to its analogs .

Biological Activity

Introduction

Tert-butyl methyl(piperidin-4-ylmethyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol
  • Boiling Point : Approximately 331.4 °C
  • Density : About 1.0 g/cm³ at room temperature

The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against several Gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound exhibits selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells, indicating its potential as an antibiotic lead compound .

The antimicrobial action of this compound is believed to involve:

  • Disruption of bacterial cell membranes
  • Inhibition of specific bacterial enzymes

These interactions lead to the disruption of cellular functions and ultimately result in bacterial cell death. Understanding these mechanisms is crucial for optimizing its pharmacological profile and therapeutic applications .

Inhibition of Kinases

Recent studies have also explored the role of this compound as an inhibitor of various kinases, particularly:

  • Pim Kinases (Pim-1, Pim-2, Pim-3)

These kinases are implicated in several pathological conditions, including cancer. The compound has shown potential in inhibiting these pathways, suggesting its utility in cancer therapeutics .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against MRSA and VRE strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL. The selectivity index was calculated to be greater than 10, indicating minimal cytotoxic effects on human cell lines .

Study 2: Kinase Inhibition

A study examining the effects of this compound on Pim kinases demonstrated that the compound inhibited kinase activity with an IC50 value of approximately 15 µM. This inhibition was associated with reduced cell proliferation in cancer cell lines treated with the compound .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameAntimicrobial ActivityKinase InhibitionSelectivity Index
This compoundSignificant against MRSA and VREYes (Pim Kinases)>10
Related Compound AModerateNo<5
Related Compound BWeakYes (Other Kinases)<3

Properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREUHPKGCXOWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629568
Record name tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-04-5
Record name tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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